molecular formula C12H12Si B093197 Diphenyl(silane-d2) CAS No. 17950-94-6

Diphenyl(silane-d2)

Cat. No.: B093197
CAS No.: 17950-94-6
M. Wt: 186.32 g/mol
InChI Key: VDCSGNNYCFPWFK-KLTYLHELSA-N
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Description

Diphenyl(silane-d2) is a deuterated organosilicon compound with the molecular formula (C6H5)2SiD2. It is a derivative of diphenylsilane, where the hydrogen atoms attached to the silicon are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Mechanism of Action

Mode of Action

Diphenyl(silane-d2) is used as an amide bond coupling reagent and alkene hydrosilylation precursor . This suggests that it can facilitate the formation of amide bonds and participate in the addition of silicon-hydrogen bonds across carbon-carbon double bonds.

Result of Action

The molecular and cellular effects of Diphenyl(silane-d2) would depend on the specific reactions it’s involved in. As a reagent, it could facilitate the formation of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Diphenyl(silane-d2) are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl(silane-d2) can be synthesized by the reaction of diphenylchlorosilane with deuterium gas in the presence of a catalyst. The reaction typically occurs in a tetrahydrofuran solution at temperatures ranging from -10 to 0 degrees Celsius. The completion of the reaction is monitored using thin-layer chromatography (TLC). After the reaction, the product is added to an inorganic acid dilute solution under ice bath conditions, and the organic layer is extracted to obtain diphenyl(silane-d2) .

Industrial Production Methods: Industrial production of diphenyl(silane-d2) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation under reduced pressure to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Diphenyl(silane-d2) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Catalysts: N-heterocyclic carbenes, rhodium complexes, and triethylborane.

    Solvents: Tetrahydrofuran, toluene, and ether.

    Conditions: Reactions are typically carried out under inert atmospheres and at controlled temperatures.

Major Products:

    Alcohols: From the reduction of esters and carboxylic acids.

    Amines: From the reductive amination of aldehydes with anilines.

    Hydrosilylated products: From the hydrosilylation of carbonyl compounds.

Comparison with Similar Compounds

    Diphenylsilane: The non-deuterated analog of diphenyl(silane-d2), used in similar applications but lacks the isotopic labeling.

    Phenylsilane: Contains only one phenyl group and is used in different synthetic applications.

    Triethylsilane: Another organosilicon compound used as a reducing agent and in hydrosilylation reactions.

Uniqueness: Diphenyl(silane-d2) is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotopic studies. This isotopic labeling allows for more precise analytical measurements and tracking of reaction pathways, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

dideuterio(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSGNNYCFPWFK-KLTYLHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316502
Record name Diphenylsilane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17950-94-6
Record name Diphenylsilane-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17950-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylsilane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17950-94-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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